![molecular formula C14H11N3O3S2 B2409211 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004224-31-0](/img/structure/B2409211.png)
2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps. The first step is the condensation between the aldehyde and urea . This is followed by a reaction with POCl3 under reflux conditions . The final step involves a reaction with morpholine in a mixture of absolute ethanol and absolute isopropanol under reflux .Molecular Structure Analysis
The crystal structure of the title compound was determined and the crystal of the title compound belongs to the tetragonal system, space group P4 (3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives include condensation, chlorination, and reaction with morpholine . These reactions lead to the formation of the desired thieno[2,3-d]pyrimidine derivative.Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives can vary depending on the specific substituents present in the molecule. In general, these compounds have been found to have good microsomal stability and in plasma moderate exposure (AUC and C max), low clearance, a long half-life and high oral bioavailability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A significant area of research involves the synthesis and characterization of compounds related to "2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide". Studies have been focused on developing novel synthetic pathways and identifying the chemical properties of these compounds. For instance, the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown potent antitumor and antibacterial agents, highlighting the versatility of these compounds in medicinal chemistry (H. Hafez, S. A. Alsalamah, A. B. A. El-Gazzar, 2017). Similarly, research into the spectroscopic identification and synthesis of pyrimidine 2-thione derivatives via different spacers has contributed to the understanding of antifolate properties, providing insights into potential therapeutic applications (M. J. Mohammed, A. Ahmed, F. Abachi, 2016).
Biological Activities and Potential Applications
Research has also delved into the biological activities of these compounds, exploring their potential as antitumor, antibacterial, and antifungal agents. For example, the synthesis, characterization, and evaluation of substituted tricyclic compounds, such as 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have demonstrated significant anti-bacterial and anti-fungal activities, suggesting their potential in developing new antimicrobial therapies (M. Mittal, S. M. Sarode, Dr. G. Vidyasagar, 2011).
Metabolic Pathways and Pharmacokinetics
Further research has investigated the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. A study on GDC-0449 (vismodegib), a small-molecule inhibitor of the Hedgehog signaling pathway, revealed unique metabolic pathways via pyridine ring opening, providing critical insights into the pharmacokinetics of therapeutically relevant compounds (Qin Yue et al., 2011).
Mecanismo De Acción
Target of Action
Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit ezh2 and VEGFR-2 , which are enzymes involved in cancer progression.
Mode of Action
Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the enzymatic activity of ezh2 and VEGFR-2 , thereby preventing cancer cell growth.
Biochemical Pathways
Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit one-carbon metabolism, a pathway essential for de novo biosynthesis of purine nucleotides and thymidylate .
Result of Action
Similar thieno[2,3-d]pyrimidine derivatives have been reported to have remarkable antitumor activity against certain cancer cell lines .
Direcciones Futuras
Thieno[2,3-d]pyrimidine derivatives have shown promise as potential therapeutic agents, particularly in the field of cancer research . Future research could focus on optimizing these compounds to improve their efficacy and safety profile. Additionally, these compounds could be explored for their potential use in other diseases where the PI3K pathway is implicated .
Propiedades
IUPAC Name |
2-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-22(19,20)11-5-3-2-4-9(11)13(18)17-12-10-6-7-21-14(10)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEYVOYJUWHPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)
![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)

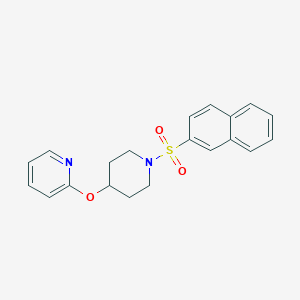
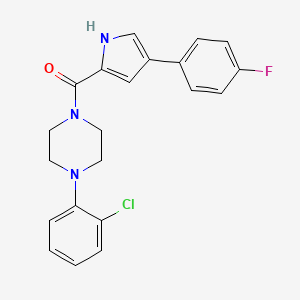

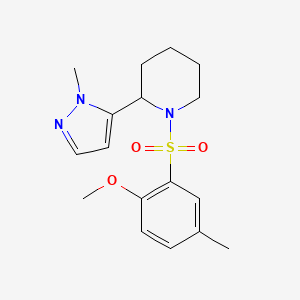
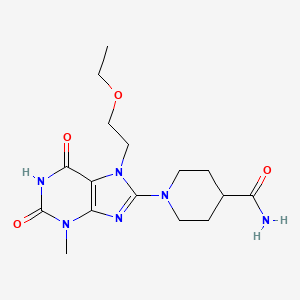
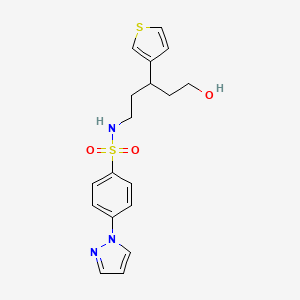
![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)
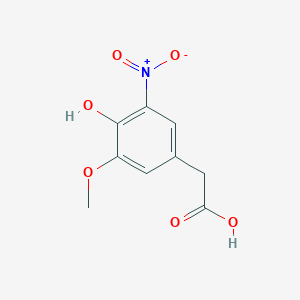
![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)